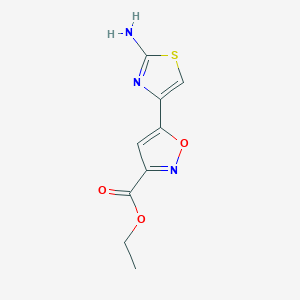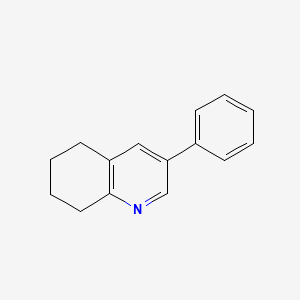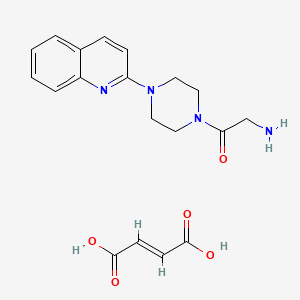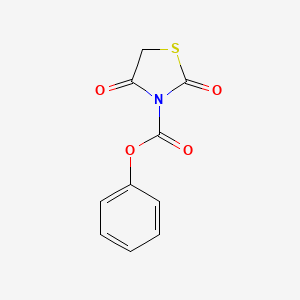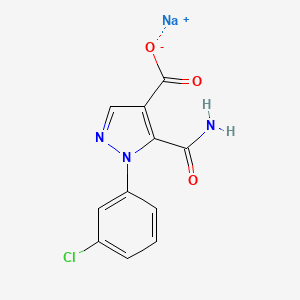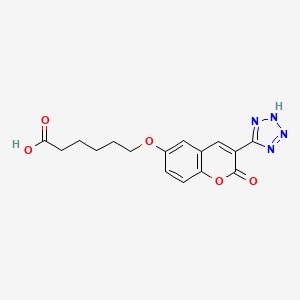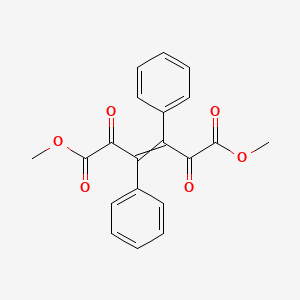
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate is an organic compound with the molecular formula C18H14O6. This compound is characterized by its two phenyl groups and ester functionalities, making it a significant molecule in organic chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate typically involves the esterification of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反应分析
Types of Reactions
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid.
Reduction: Formation of dimethyl 2,5-dihydroxy-3,4-diphenylhex-3-enedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
科学研究应用
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism by which dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
相似化合物的比较
Similar Compounds
Dimethyl 2,5-dioxohexane-3,4-dioate: Lacks the phenyl groups, resulting in different reactivity and applications.
Dimethyl 2,5-dioxo-3,4-diphenylpentane-3-enedioate: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
属性
CAS 编号 |
106240-90-8 |
|---|---|
分子式 |
C20H16O6 |
分子量 |
352.3 g/mol |
IUPAC 名称 |
dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)17(21)15(13-9-5-3-6-10-13)16(18(22)20(24)26-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
KBRPOKOYIANIBW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)C(=C(C1=CC=CC=C1)C(=O)C(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

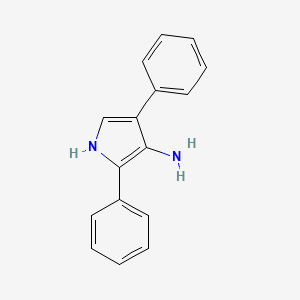

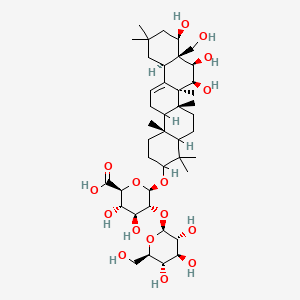
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
